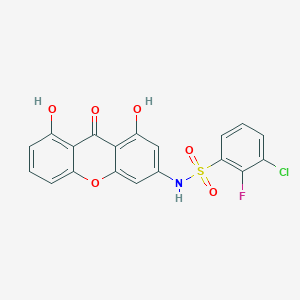
Pgam1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’inhibiteur PGAM1-IN-1 est un puissant inhibiteur de la phosphoglycérate mutase 1 (PGAM1), une enzyme qui joue un rôle crucial dans les voies de la glycolyse et de la biosynthèse. La PGAM1 est impliquée dans la conversion réversible du 3-phosphoglycérate en 2-phosphoglycérate, une étape clé de la voie glycolytique. L’inhibition de la PGAM1 a été identifiée comme une stratégie prometteuse pour la thérapie anticancéreuse en raison de son rôle dans la promotion de la prolifération et de la métastase des cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’inhibiteur PGAM1-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Une voie de synthèse courante inclut l’utilisation de dérivés de l’anthraquinone, qui sont modifiés pour améliorer leur activité inhibitrice contre la PGAM1 . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.
Méthodes de production industrielle : La production industrielle de l’inhibiteur this compound peut impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela inclut l’utilisation de méthodes de criblage à haut débit pour identifier les voies de synthèse les plus efficaces et l’application de techniques de purification avancées pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’inhibiteur PGAM1-IN-1 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité inhibitrice et sa sélectivité envers la PGAM1 .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’inhibiteur this compound comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les conditions réactionnelles impliquent souvent des températures, des niveaux de pH et des solvants spécifiques pour faciliter les transformations chimiques souhaitées .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l’inhibiteur this compound sont généralement des dérivés avec une activité inhibitrice améliorée contre la PGAM1. Ces dérivés se caractérisent par leur capacité à se lier au site actif de la PGAM1 et à inhiber son activité enzymatique .
Applications de la recherche scientifique
L’inhibiteur this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme un composé outil pour étudier la relation structure-activité des inhibiteurs de la PGAM1 . En biologie, l’inhibiteur this compound est utilisé pour étudier le rôle de la PGAM1 dans le métabolisme cellulaire et son impact sur la prolifération et la métastase des cellules cancéreuses . En médecine, l’inhibiteur this compound est étudié comme un agent thérapeutique potentiel pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules et l’adénocarcinome canalaire pancréatique . Dans l’industrie, l’inhibiteur this compound est utilisé dans le développement de nouvelles thérapies anticancéreuses et d’outils de diagnostic .
Applications De Recherche Scientifique
PGAM1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of PGAM1 inhibitors . In biology, this compound is employed to investigate the role of PGAM1 in cellular metabolism and its impact on cancer cell proliferation and metastasis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer and pancreatic ductal adenocarcinoma . In industry, this compound is used in the development of new cancer therapies and diagnostic tools .
Mécanisme D'action
L’inhibiteur PGAM1-IN-1 exerce ses effets en se liant au site actif de la PGAM1, inhibant ainsi son activité enzymatique. Cette inhibition perturbe la voie glycolytique, entraînant une diminution de la production d’adénosine triphosphate (ATP) et d’autres intermédiaires métaboliques nécessaires à la prolifération des cellules cancéreuses . De plus, l’inhibiteur this compound s’est avéré moduler les fonctions non glycolytiques de la PGAM1, telles que son interaction avec les filaments d’actine, ce qui contribue encore à ses effets anticancéreux .
Comparaison Avec Des Composés Similaires
L’inhibiteur PGAM1-IN-1 est unique parmi les inhibiteurs de la PGAM1 en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent le PGMI-004A et le MJE3, qui inhibent également la PGAM1 mais avec des degrés variables d’efficacité et de spécificité . Le PGMI-004A s’est avéré présenter des propriétés anticancéreuses chez les modèles murins, tandis que le MJE3 inactive la PGAM1 en modifiant de manière covalente son résidu lysine . L’unicité de l’inhibiteur this compound réside dans sa capacité à inhiber à la fois les fonctions glycolytiques et non glycolytiques de la PGAM1, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
IUPAC Name |
3-chloro-N-(1,8-dihydroxy-9-oxoxanthen-3-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMZVQJPVUUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2657727.png)
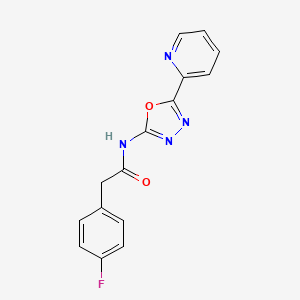
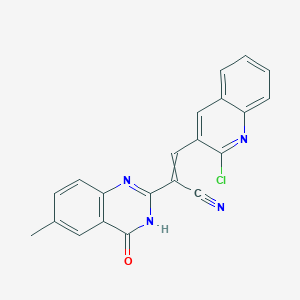

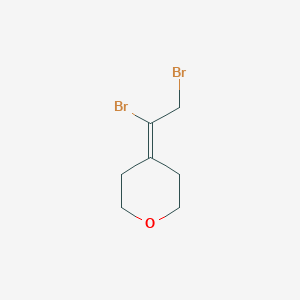
![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)
![6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2657737.png)
![8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2657740.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2657741.png)
![1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2657743.png)
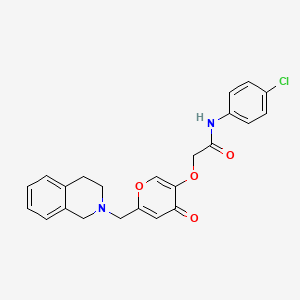

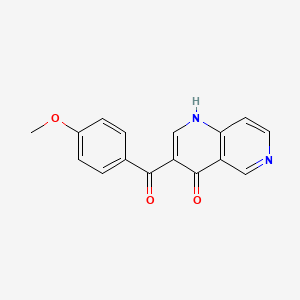
![Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2657749.png)
